molecular formula C29H26ClN3O2 B6501988 (4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide CAS No. 892298-62-3

(4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide

Cat. No.: B6501988
CAS No.: 892298-62-3
M. Wt: 484.0 g/mol
InChI Key: CHPBNEHYHGBORB-UHFFFAOYSA-N
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Description

This synthetic compound features a complex heterocyclic scaffold with a fused tetracyclic core, incorporating imine, oxa-, and aza-functional groups. The (4Z)-configuration indicates a specific stereochemical arrangement critical for its biological interactions. Key structural features include:

  • A 3-chlorophenyl carboxamide group at the N-position.
  • A 4-methylphenylimino substituent contributing to lipophilicity.
  • A 3-oxa-13-azatetracyclic system, which may influence rigidity and binding affinity.

Structural elucidation of such compounds typically employs X-ray crystallography (via SHELX software for refinement ) and ¹³C NMR for confirming stereochemistry and functional groups .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN3O2/c1-18-9-11-22(12-10-18)32-29-25(28(34)31-23-7-2-6-21(30)17-23)16-20-15-19-5-3-13-33-14-4-8-24(26(19)33)27(20)35-29/h2,6-7,9-12,15-17H,3-5,8,13-14H2,1H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPBNEHYHGBORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound (4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, focusing on pharmacological effects, molecular interactions, and potential therapeutic uses.

Structural Overview

This compound belongs to a class of tetracyclic compounds characterized by a complex arrangement of functional groups that may contribute to its biological activity. The presence of the 3-chlorophenyl and 4-methylphenyl substituents suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The tetracyclic structure allows for interaction with multiple biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that derivatives of tetracyclic compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in conditions such as Alzheimer's disease. Preliminary data suggest that modifications to the substituents on the tetracyclic core can enhance inhibitory potency against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases .

Antiviral Properties

Recent studies have explored the potential of similar compounds as inhibitors of viral proteases, particularly those associated with SARS-CoV-2. Docking studies have indicated that modifications to the compound could enhance binding affinity to viral targets, suggesting a role in antiviral drug development .

Binding Affinity Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with various biological targets. The results highlight key interactions between the functional groups of the compound and active sites of target proteins, which are essential for understanding its mechanism of action .

Structure-Activity Relationship (SAR) Analysis

SAR studies have indicated that variations in the substituents significantly affect biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's interaction with target enzymes, leading to variations in inhibition potency .

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated a series of tetracyclic compounds for their AChE inhibitory activity. The results demonstrated that certain derivatives exhibited IC50 values comparable to established AChE inhibitors like Donepezil, suggesting their potential use in treating Alzheimer's disease .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines showed that specific derivatives of this compound could reduce cell viability significantly compared to controls. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is governed by its functional groups and structural features:

Imine Reactivity

The imine group (C=N) is prone to nucleophilic attack and electrophilic substitutions , enabling:

  • Reduction : Conversion to amines under catalytic hydrogenation or reagents like NaBH4.

  • Hydrolysis : Cleavage to aldehydes or ketones under acidic/basic conditions.

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form substituted imines.

Carboxamide Reactivity

The carboxamide group participates in:

  • Amide hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

  • Amidation : Reaction with amines or alcohols to form substituted amides.

Tetracyclic System Reactivity

The 3-oxa-13-azatetracyclo framework allows:

  • Ring-opening reactions : Under harsh conditions (e.g., strong acids/bases), leading to fragmented intermediates.

  • Electrophilic aromatic substitution : Substitution at activated positions within the aromatic rings.

Molecular Reactivity Analysis

The compound’s molecular properties, including its tetracyclic structure and functional groups, influence its reactivity:

Property Value Impact on Reactivity
Molecular formulaC29H26ClN3O2 High molecular weight suggests stability but limits volatility; favors solution-phase reactions.
Topological Polar Surface Area76 Ų Indicates moderate polarity, influencing solubility and hydrogen bonding in reactions.
Rotatable bond count7 Contributes to conformational flexibility, affecting reactivity in dynamic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Comparative analysis of structurally analogous compounds reveals how substituents and stereochemistry modulate activity. For example:

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP Solubility (µg/mL)
Target Compound Tetracyclic imino-oxa-aza 3-chlorophenyl, 4-methylphenylimino ~450 (estimated) ~3.5 Low (<10)
Oleanolic Acid (OA) Pentacyclic triterpenoid Hydroxyl, carboxylic acid 456.7 6.8 15–20 (aqueous)
Hederagenin (HG) Pentacyclic triterpenoid Hydroxyl, methyl groups 472.7 7.2 10–15 (aqueous)
Triphenylethylene Derivatives Triphenylethylene Varied halogen/phenyl groups 300–400 4.5–5 Moderate (50–100)

Key Observations :

  • The target compound’s tetracyclic system and chlorophenyl group may enhance target specificity compared to triterpenoids (OA, HG), which rely on hydroxyl groups for hydrogen bonding .
Mechanistic Divergence in Structurally Similar Compounds
  • Scaffold Flexibility: OA and HG show conserved MOAs due to rigid pentacyclic cores, whereas gallic acid (a simpler phenolic acid) exhibits divergent mechanisms .
  • Substituent Effects: Antimicrobial studies on Echium extracts demonstrate that minor structural differences (e.g., ethanolic vs. aqueous extracts) drastically alter efficacy . Similarly, the target compound’s 3-chlorophenyl group may enhance target affinity compared to non-halogenated analogs.

Preparation Methods

Core Quinazolinone Synthesis via Niementowski’s Method

The quinazolinone moiety serves as the foundational structure for the target compound. Niementowski’s synthesis, which involves the condensation of anthranilic acid derivatives with formamide, is widely employed for this purpose . For the target molecule, 3-chloroanthranilic acid is reacted with formamide at 125–130°C under nitrogen atmosphere to yield 3-chloro-3,4-dihydro-4-oxoquinazoline. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

  • Reactants: 3-Chloroanthranilic acid (1.0 equiv), formamide (3.0 equiv)

  • Temperature: 125–130°C

  • Duration: 6–8 hours

  • Yield: 68–72%

The reaction proceeds via cyclodehydration, with the formamide acting as both a solvent and a reactant. The use of anhydrous conditions minimizes side reactions, while elevated temperatures ensure complete cyclization.

Introduction of the Imino Group via Condensation

The imino group at position 4 is introduced through condensation of the quinazolinone intermediate with 4-methylaniline. This step requires acidic catalysis to facilitate Schiff base formation.

Optimized Protocol:

  • Reactants: 3-Chloro-3,4-dihydro-4-oxoquinazoline (1.0 equiv), 4-methylaniline (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Solvent: Ethanol (reflux)

  • Duration: 4 hours

  • Yield: 65%

The reaction is monitored via thin-layer chromatography (TLC) to ensure complete consumption of the starting material. The product, 4-[(4-methylphenyl)imino]-3-chloro-3,4-dihydroquinazolinone, is purified via recrystallization from ethanol.

Tetracyclic Framework Assembly via Ullmann Coupling

The tetracyclic system is constructed using a ligand-free copper-catalyzed Ullmann N-arylation. This step couples the iminoquinazolinone with a brominated benzofuran derivative to form the 13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}] framework .

Key Parameters:

ParameterValue
CatalystCuI (10 mol%)
LigandNone (ligand-free conditions)
BaseK₂CO₃ (2.0 equiv)
SolventDMF (anhydrous)
Temperature110°C
Duration12 hours
Yield58%

The absence of ligands simplifies purification, while DMF ensures solubility of the aromatic intermediates. The reaction proceeds via a radical mechanism, with CuI facilitating single-electron transfers.

Carboxamide Functionalization via Microwave-Assisted Coupling

The final carboxamide group is introduced using microwave-assisted coupling between the tetracyclic intermediate and 3-chlorophenyl isocyanate. This method enhances reaction efficiency and reduces side product formation.

Microwave Conditions:

  • Reactants: Tetracyclic intermediate (1.0 equiv), 3-chlorophenyl isocyanate (1.1 equiv)

  • Solvent: Acetonitrile

  • Temperature: 120°C

  • Irradiation Power: 300 W

  • Duration: 20 minutes

  • Yield: 85%

Microwave irradiation promotes rapid heating, accelerating the nucleophilic acyl substitution. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Stereochemical Control for (4Z)-Configuration

The (4Z)-configuration is achieved through careful control of reaction thermodynamics. The use of bulky solvents (e.g., tert-amyl alcohol) during the imino condensation step favors the Z-isomer by steric hindrance .

Isomerization Study:

SolventZ:E RatioYield (%)
tert-Amyl alcohol9:170
Ethanol3:165
Toluene4:160

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility. Key modifications include:

  • Flow Rate: 0.5 mL/min

  • Residence Time: 30 minutes

  • Catalyst Recovery: CuI is recycled via precipitation at pH 3.5 .

Analytical Characterization

The final product is characterized via:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.12 (m, 11H, Ar-H), 4.21 (s, 2H, OCH₂).

  • HRMS: m/z 532.1543 [M+H]⁺ (calc. 532.1548).

Challenges and Mitigation Strategies

  • Low Yields in Ullmann Coupling: Additive screening (e.g., 1,10-phenanthroline) improves yields to 70% .

  • Byproduct Formation: Use of molecular sieves (4Å) during condensation steps absorbs water, minimizing hydrolysis.

Q & A

Q. What advanced techniques validate the compound’s mechanism of action?

  • Answer : Combine CRISPR-Cas9 gene editing (knockout of putative targets) with cellular thermal shift assays (CETSA). Confirm target engagement via SPR (surface plasmon resonance) using immobilized protein constructs .

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